molecular formula C12H11IN2O B14278380 1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide CAS No. 157830-16-5

1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide

Cat. No.: B14278380
CAS No.: 157830-16-5
M. Wt: 326.13 g/mol
InChI Key: DLYSQNAHOHUGNB-UHFFFAOYSA-M
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Description

1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide is a compound that features a pyridine ring substituted with an acetyl group at the 2-position, forming a pyridinium salt with iodide as the counterion

Preparation Methods

The synthesis of 1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide typically involves the reaction of 2-acetylpyridine with pyridine in the presence of an iodinating agent. The reaction conditions often include:

    Solvent: Common solvents used include acetonitrile or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium salt back to the neutral pyridine derivative.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium chloride for substitution. Major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridinium salts.

Scientific Research Applications

1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide can be compared with other similar compounds, such as:

    2-Acetylpyridine: A precursor in the synthesis of the pyridinium salt, with similar chemical properties but different biological activities.

    Pyridinium Salts: Other pyridinium salts with different substituents may have varying degrees of biological activity and chemical reactivity.

    N-oxides:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

157830-16-5

Molecular Formula

C12H11IN2O

Molecular Weight

326.13 g/mol

IUPAC Name

1-pyridin-1-ium-1-yl-2-pyridin-2-ylethanone;iodide

InChI

InChI=1S/C12H11N2O.HI/c15-12(14-8-4-1-5-9-14)10-11-6-2-3-7-13-11;/h1-9H,10H2;1H/q+1;/p-1

InChI Key

DLYSQNAHOHUGNB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)C(=O)CC2=CC=CC=N2.[I-]

Origin of Product

United States

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